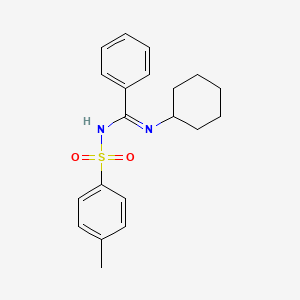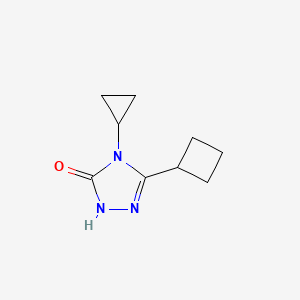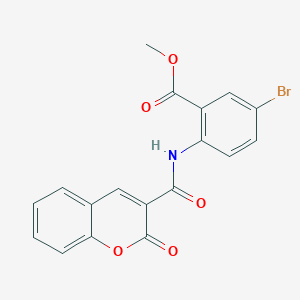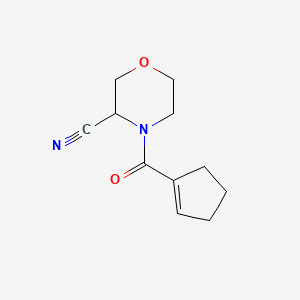
N-cyclohexyl-N'-tosylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N’-tosylbenzimidamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclohexyl group and a tosylbenzimidamide moiety.
Applications De Recherche Scientifique
N-cyclohexyl-N’-tosylbenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-tosylbenzimidamide typically involves the reaction of cyclohexylamine with tosylbenzimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dicyclohexylmethylamine: This compound shares the cyclohexyl group but differs in its overall structure and reactivity.
N-cyclohexylbenzothiazole-2-sulfenamide: Similar in having a cyclohexyl group, but it has a different functional group and applications.
Uniqueness
N-cyclohexyl-N’-tosylbenzimidamide is unique due to its combination of a cyclohexyl group and a tosylbenzimidamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21-18-10-6-3-7-11-18/h2,4-5,8-9,12-15,18H,3,6-7,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGWTKMTUUVXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2864941.png)

![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B2864947.png)
![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2864949.png)


![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)
![2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2864956.png)


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)

